molecular formula C10H6ClN3O3 B1315804 4-Chloro-6-(4-nitrophenoxy)pyrimidine CAS No. 124041-03-8

4-Chloro-6-(4-nitrophenoxy)pyrimidine

Cat. No.: B1315804
CAS No.: 124041-03-8
M. Wt: 251.62 g/mol
InChI Key: TZXIWIUCQFFQDT-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-nitrophenoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at position 4 and a nitrophenoxy group at position 6 on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

4-Chloro-6-(4-nitrophenoxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

“4-Chloro-6-(4-nitrophenoxy)pyrimidine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Pyrimidines, including “4-Chloro-6-(4-nitrophenoxy)pyrimidine”, have a wide range of pharmacological effects and are considered valuable compounds in the treatment of various diseases . Future research could focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-nitrophenoxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-nitrophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the nitrophenol displaces the chlorine atom on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-nitrophenoxy)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF or ethanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Reduction: 4-Chloro-6-(4-aminophenoxy)pyrimidine.

    Oxidation: Oxidized derivatives of the pyrimidine ring.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-nitrophenoxy)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(4-aminophenoxy)pyrimidine: Similar structure but with an amino group instead of a nitro group.

    4-Chloro-6-(4-methoxyphenoxy)pyrimidine: Contains a methoxy group instead of a nitro group.

    4-Chloro-6-(4-hydroxyphenoxy)pyrimidine: Contains a hydroxy group instead of a nitro group.

Uniqueness

4-Chloro-6-(4-nitrophenoxy)pyrimidine is unique due to the presence of both a chloro and a nitrophenoxy group, which confer specific chemical reactivity and potential biological activity. The nitro group can be reduced to an amino group, providing a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

4-chloro-6-(4-nitrophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-9-5-10(13-6-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXIWIUCQFFQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559398
Record name 4-Chloro-6-(4-nitrophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124041-03-8
Record name 4-Chloro-6-(4-nitrophenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After adding 4,6-dichloropyrimidine (750 mg) to a suspension of 4-nitrophenol (700 mg) and sodium hydride (60%) (200 mg) in dimethylformamide (13 ml) at 0° C., the mixture was heated and stirred at 80° C. for 1.5 hours. The reaction solution was poured into saturated saline and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and then concentrated. The obtained residue was passed through an NH silica gel column (Fuji Silicia Chemical), eluted with a solvent (ethyl acetate-hexane=1-4) and concentrated to obtain 700 mg of the title compound.
Quantity
750 mg
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700 mg
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200 mg
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13 mL
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solvent
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Synthesis routes and methods II

Procedure details

2,4-Dichloropyrimidine (2.98 g, 20.0 mmol), 4-nitrophenol (2.78 g, 20.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol) were stirred together in dimethylformamide (20 ml) at room temperature for 15 hours. The reaction solution was distributed between ethyl acetate and water, the organic layer was washed with water and saturated saline and dried over anhydrous magnesium sulfate, the drying agent was filtered off and the filtrate was distilled off under reduced pressure. The obtained crude product was subjected to silica gel column chromatography (eluent-ethyl acetate:hexane=1:4), and the fraction containing the target substance was concentrated to obtain the title compound (3.89 g, 15.5 mmol, 77%) as colorless crystals.
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
2.78 g
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reactant
Reaction Step One
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4.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Yield
77%

Synthesis routes and methods III

Procedure details

4-Nitrophenol (2.8 g, 20.1 mmol), 2,4-dichloro-pyrimidine (3 g, 20.1 mmol), NaOH (0.8 g, 20.1 mmol) dissolved in H2O/acetone (80 ml; 1:1) are stirred at 60-65° C. for 1 h. The reaction solution is concentrated under reduced pressure and flash chromatographed (silica gel, 4.5×22 cm, AcOEt/hexane=1:4) to give the title compound of Stage 21.2 as a colorless solid: M+H=252/254; 1H-NMR (400 MHz, DMSO-d6): 8.67 (s, 1H, pyrimidinyl), 8.34 (d, 9 Hz, 2H, phenyl), 7.58 (d, 9 Hz, 2H, phenyl), 7.53 (s, 1H, pyrimidinyl); Rf (AcOEt/hexane=1:1): 0.16; m.p.=125.4-126.6° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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